tert-Butyl (2-amino-1-cyclopentylethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

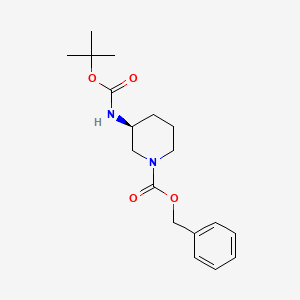

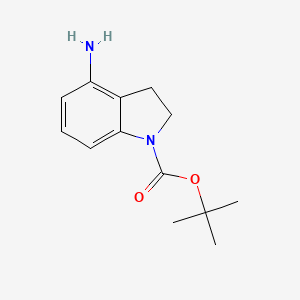

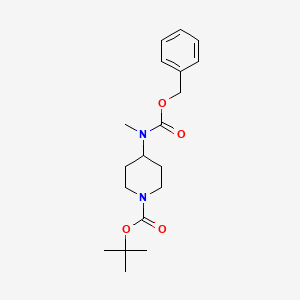

“tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as N-Boc-ethylenediamine . The compound is used in various applications, including as a reagent in chemical reactions .

Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” can be represented by the linear formula (CH3)3COCONHCH2CH2NH2 . The InChI code for this compound is 1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3, (H,9,10) .Chemical Reactions Analysis

Carbamates, including “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate”, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also undergo deprotection reactions under acidic conditions, resulting in the formation of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” include a molecular weight of 200.28 and a storage temperature of 2-8°C . The compound is a solid at room temperature .Applications De Recherche Scientifique

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. This compound’s unique structure allows it to participate in host-guest interactions, self-assembly, and molecular recognition. Researchers study its behavior in host molecules, such as cyclodextrins, cucurbiturils, and metal-organic frameworks.

These applications highlight the versatility of 2-N-Boc-amino-2-cyclopentyl-ethylamine across diverse scientific disciplines. Its role as a building block, protecting group, and catalyst underscores its significance in advancing research and innovation . If you’d like further details or additional applications, feel free to ask!

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “tert-Butyl (2-amino-1-cyclopentylethyl)carbamate” could involve its use in the design of new drugs and prodrugs . Its carbamate group can be manipulated to achieve first-pass and systemic hydrolytic stability, making it a promising candidate for prodrug design . Additionally, its ability to modulate interactions with target enzymes or receptors could be exploited in drug design .

Propriétés

IUPAC Name |

tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKASSGUZFUGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674199 |

Source

|

| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |

CAS RN |

936497-76-6 |

Source

|

| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)